molecular formula C14H16N4O3S B12689714 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide CAS No. 126598-41-2

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide

Cat. No.: B12689714
CAS No.: 126598-41-2
M. Wt: 320.37 g/mol
InChI Key: WDHRFLSBFQVOCW-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylaminoethyl groups

Preparation Methods

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and benzothiazine precursors, followed by their condensation under specific conditions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(dimethylamino)ethyl)-, 5,5-dioxide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar reactivity and applications.

    Benzothiazine derivatives: Compounds with the benzothiazine ring are often studied for their biological activities.

    Dimethylaminoethyl derivatives: These compounds contain the dimethylaminoethyl group, which can influence their chemical and biological properties.

Properties

CAS No.

126598-41-2

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C14H16N4O3S/c1-17(2)7-8-18-14(19)13-12(9-15-18)22(20,21)11-6-4-3-5-10(11)16-13/h3-6,9,16H,7-8H2,1-2H3

InChI Key

WDHRFLSBFQVOCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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